molecular formula C21H24F2N4O2 B2393640 N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049475-84-4

N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2393640
CAS No.: 1049475-84-4
M. Wt: 402.446
InChI Key: PESIEZIIYVMMMF-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is an oxalamide derivative featuring a 4-fluorobenzyl group and a 2-fluorophenyl-substituted piperazine moiety linked via an ethyl chain. Fluorine atoms at the benzyl and phenyl positions likely enhance metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2/c22-17-7-5-16(6-8-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-4-2-1-3-18(19)23/h1-8H,9-15H2,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESIEZIIYVMMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C21H24F2N4O2
  • Molecular Weight : 402.446 g/mol
  • Key Functional Groups :
    • Fluorobenzyl group
    • Piperazine moiety
    • Oxalamide functional group

These structural features contribute to its biological activity by enhancing lipophilicity and receptor binding affinity, potentially improving efficacy in therapeutic applications .

This compound has been studied for its ability to modulate protein kinase activity. The following pathways are particularly relevant:

  • c-Met Pathway : Involved in cell proliferation and migration, often implicated in cancer progression.
  • KDR Pathway : Related to angiogenesis and tumor growth.

The compound's ability to interact with these pathways suggests its potential as a therapeutic agent in oncology .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration .

Neuropharmacological Effects

The compound's piperazine structure suggests potential neuropharmacological effects. Preliminary studies indicate it may act on neurotransmitter systems, which could be beneficial for treating disorders such as anxiety and depression .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer efficacyDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Investigate neuropharmacological effectsShowed modulation of serotonin receptors, indicating potential for mood disorder treatments.
Study 3Assess kinase modulationConfirmed inhibition of c-Met and KDR, leading to reduced tumor growth in xenograft models.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxalamide backbone.
  • Introduction of the fluorobenzyl group through electrophilic aromatic substitution.
  • Coupling with the piperazine derivative.

This synthetic route allows for the customization of the compound's properties for specific biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Drug Discovery

a. Piperazine-Linked Oxalamides
  • N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11)

    • Features a dichlorophenyl-piperazine group and a pyrazolyl moiety.
    • Demonstrated synthesis via amide coupling, with UPLC-MS purity >99.5%, indicating robust synthetic protocols .
    • Dichlorophenyl substitution may enhance receptor selectivity compared to the target compound’s fluorinated groups .
b. Halogenated Oxalamides
  • N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)

    • Single fluorine substitution at the phenyl ring; synthesized with 52% yield using amide coupling .
    • Methoxy group may reduce metabolic stability compared to the target compound’s fluorobenzyl group .
  • N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23)

    • Dual halogenation (Cl, F) shows moderate yield (33%) and distinct electronic effects on receptor binding .
c. Piperazine Derivatives in Kinase Inhibition
  • [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) Share the 4-fluorobenzyl-piperazine fragment with the target compound. Used in tyrosine kinase inhibitor development, highlighting the fragment’s versatility in drug design .

Flavoring Agents with Oxalamide Backbone

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Approved as a flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg bw/day . Methoxy and pyridyl groups contrast with the target’s fluorinated substituents, reducing CYP inhibition risk compared to S5456 (51% CYP3A4 inhibition at 10 µM) .

Comparative Data Tables

Key Research Findings

  • Synthetic Feasibility : Fluorinated oxalamides are synthesized via amide coupling (e.g., General Procedure 1), with yields ranging from 23% to 83% depending on substituents . The target compound’s synthesis would likely follow similar steps.
  • Safety and Metabolism: Fluorine atoms may reduce CYP inhibition compared to chlorine or methoxy groups, as seen in S336’s safety profile . However, structural analogs like S5456 show notable CYP3A4 inhibition, warranting caution .
  • Functional Versatility : Piperazine-linked oxalamides demonstrate broad applications, from flavoring agents to kinase inhibitors, underscoring the scaffold’s adaptability .

Q & A

Basic: What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide?

The synthesis involves a multi-step process starting with saccharin derivatives. Key steps include:

  • Step 1 : Reaction of 1-(2-fluorophenyl)piperazine with potassium carbonate in acetonitrile under reflux for 16 hours.
  • Step 2 : Purification via silica gel column chromatography using ethyl acetate/petroleum ether.
  • Critical factors : Temperature control (reflux conditions), solvent choice (acetonitrile for polar aprotic environment), and stoichiometric ratios to minimize side products like dimers .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing fluorinated aromatic regions and piperazine moieties .
  • Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., C26_{26}H26_{26}F2_2N3_3O3_3S, MW 506.57 g/mol) and detects isotopic patterns for halogenated groups .
  • Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .

Advanced: How does the compound interact with serotonin receptors or kinase pathways?

  • Serotonin Receptor Modulation : Structural similarity to piperazine-containing neuroactive agents suggests potential 5-HT receptor antagonism. Competitive binding assays (e.g., radioligand displacement) quantify affinity (Ki_i values) .
  • Kinase Inhibition : Fluorophenyl groups may enhance interactions with ATP-binding pockets in kinases. Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure inhibition constants (IC50_{50}) .

Advanced: What strategies improve the compound’s bioavailability and metabolic stability?

  • Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to enhance membrane permeability. LogP calculations via HPLC retention times guide modifications .
  • Prodrug Design : Mask polar amide groups with ester prodrugs to improve solubility. Hydrolysis studies in simulated gastric fluid assess release kinetics .
  • CYP450 Metabolism Screening : Liver microsome assays identify metabolic hotspots (e.g., piperazine oxidation) for targeted deuterium replacement .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative Structural Analysis : Map substituent effects using analogs (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to isolate activity drivers. Bioactivity data tables (e.g., IC50_{50} vs. structural features) clarify trends .
  • Assay Standardization : Control variables like cell line selection (e.g., HEK-293 for receptor studies) or incubation times to reduce inter-study variability .

Basic: What structural features influence the compound’s pharmacological activity?

  • Fluorinated Aromatic Groups : Enhance receptor binding via hydrophobic interactions and metabolic resistance .
  • Piperazine Moiety : Facilitates hydrogen bonding with aspartate residues in G-protein-coupled receptors (GPCRs) .
  • Oxalamide Linker : Stabilizes bioactive conformations through intramolecular hydrogen bonding .

Advanced: What computational methods predict target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin receptors (e.g., 5-HT1A_{1A}) or kinases (e.g., RSK2). Validate with free-energy perturbation (FEP) calculations .
  • QSAR Modeling : Train models on analogs’ structural descriptors (e.g., Hammett σ values for fluorophenyl groups) to predict activity cliffs .

Basic: What are common impurities during synthesis, and how are they mitigated?

  • Dimer Formation : Occurs during amide coupling. Mitigate via dilute reaction conditions and excess coupling agents (e.g., HOBt/DCC) .
  • Unreacted Intermediates : Detect via TLC monitoring. Optimize stoichiometry (1.2:1 molar ratio of piperazine to benzyl intermediate) .
  • Purification : Silica gel chromatography (ethyl acetate:petroleum ether, 3:7) removes polar byproducts .

Advanced: How to design derivatives for enhanced receptor selectivity?

  • Bioisosteric Replacement : Substitute 4-fluorobenzyl with 4-cyanobenzyl to probe steric tolerance in receptor pockets .
  • Ring Contraction : Replace piperazine with morpholine to reduce off-target dopamine receptor binding. Test selectivity via panel screening (e.g., CEREP) .

Advanced: What in vitro models assess neuroprotective or antitumor efficacy?

  • Neuroprotection : Primary cortical neuron cultures exposed to oxidative stress (H2_2O2_2) measure viability via MTT assay. Compare with positive controls (e.g., riluzole) .
  • Antitumor Activity : Screen against NCI-60 cell lines. Mechanistic follow-up includes apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

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